1,8,9-Triacetoxyanthracene is classified as an anthrone derivative. Anthrones are aromatic compounds that contain a tricyclic structure composed of three fused benzene rings. The acetoxy groups enhance the compound's solubility and reactivity, making it suitable for various chemical reactions and applications.
The synthesis of 1,8,9-triacetoxyanthracene can be achieved through several methods, primarily involving the acetylation of anthracene or its derivatives. One common method includes:
The yield and purity of the synthesized compound can be influenced by factors such as temperature, reaction time, and the ratio of reagents used.
The molecular structure of 1,8,9-triacetoxyanthracene can be described as follows:
The molecular geometry and electronic distribution can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its reactivity and interaction with biological systems.
1,8,9-Triacetoxyanthracene participates in various chemical reactions due to its reactive acetoxy groups:
These reactions are significant for its potential use in synthetic organic chemistry and medicinal applications.
The mechanism of action for 1,8,9-triacetoxyanthracene primarily relates to its biological activity:
Further research is needed to elucidate the precise biochemical pathways involved in its antitumor effects.
1,8,9-Triacetoxyanthracene exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its applicability in various fields.
1,8,9-Triacetoxyanthracene has several scientific applications:
1,8,9-Triacetoxyanthracene represents a structurally modified anthracene derivative characterized by the esterification of the anthracene core at positions 1, 8, and 9 with acetyl groups. This chemical modification imparts distinct physicochemical and biological properties compared to its parent polycyclic aromatic hydrocarbon. As a functionalized anthracene, it occupies a niche in organic synthesis and medicinal chemistry research due to its potential as a synthetic intermediate and biologically active scaffold. The strategic placement of acetoxy groups influences its electronic configuration, solubility profile, and reactivity, making it a compound of significant interest in the development of novel chemical entities and therapeutic agents. Its study bridges traditional organic chemistry and modern drug discovery paradigms.
1,8,9-Triacetoxyanthracene (systematic name: 10-acetyl-1,8,9-triacetoxyanthracene) is an organic compound with the molecular formula C~22~H~18~O~7~ and a molecular weight of 394.37 g/mol [2]. Its structure features a planar anthracene core—a tricyclic aromatic system—with acetyl (CH~3~CO-) groups attached to the oxygen atoms at positions 1, 8, and 9. The central anthracene ring system provides rigidity and π-conjugation, while the acetoxy substituents introduce steric bulk and polar character.
Table 1: Key Physicochemical Identifiers of 1,8,9-Triacetoxyanthracene
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C~22~H~18~O~7~ | Chemsrc [2] |
Molecular Weight | 394.37 g/mol | Chemsrc [2] |
CAS Registry Number | 3360-93-8 | Chemsrc [2] |
Other Names | 10-Acetyl-1,8,9-triacetoxyanthracene; 1,8,9-Triacetoxy-10-acetyl-anthracen; 1,8,9-triacetyloxy-10-acetylanthracene | Chemsrc [2] |
Exact Mass | 394.105 Da | Chemsrc [2] |
Topological Polar Surface Area (TPSA) | 95.97 Ų | Chemsrc [2] |
LogP (Octanol-Water Partition Coefficient) | 3.97 (predicted) | Chemsrc [2] |
The acetoxy groups at positions 1, 8, and 9 are positioned on the central ring of anthracene, creating a peri-substitution pattern (positions 9 and 10 are adjacent). This arrangement imposes steric strain, potentially distorting the typical planar geometry of anthracene. The acetyl group at position 10 (C-10) is an electron-withdrawing ketone, further polarizing the molecule. This substitution pattern significantly alters the electronic properties compared to unsubstituted anthracene. For example, the electron-withdrawing acetyl group reduces electron density in the central ring, potentially diminishing its aromaticity and affecting its UV-Vis absorption and fluorescence behavior. Anthracene derivatives typically exhibit characteristic absorption maxima between 300-400 nm and blue fluorescence; acetoxylation and acetylation are expected to shift these spectral properties [7].
The molecule exhibits moderate lipophilicity (predicted LogP = 3.97) [2], suggesting preferential solubility in organic solvents like chloroform, dimethyl sulfoxide, or ethyl acetate over water. The polar surface area (95.97 Ų) [2] reflects the contribution of the carbonyl oxygen atoms in the ester and ketone groups, indicating potential for hydrogen-bond acceptor interactions. These structural features—rigid aromatic core, ester functionalities, ketone group, and lipophilic character—underpin its reactivity as a synthetic building block and its potential interactions with biological targets.
Table 2: Key Spectral Characteristics of Anthracene Derivatives
Spectroscopic Technique | Key Features for 1,8,9-Triacetoxyanthracene (Inferred) |
---|---|
UV-Vis Absorption | Expected bathochromic shift relative to anthracene (λ~max~ anthracene ~252, 356 nm) due to substituents; likely bands in 250-300 nm and 350-400 nm regions. |
Fluorescence Emission | Anthracene fluorescence (typically ~400-450 nm) likely quenched or shifted due to peri-substitution and presence of electron-withdrawing groups [7]. Potential for excimer formation in concentrated solutions/solid state. |
Infrared (IR) Spectroscopy | Strong C=O stretches: ~1735-1755 cm⁻¹ (esters), ~1680-1700 cm⁻¹ (ketone); Aromatic C=C stretches: ~1450-1600 cm⁻¹; C-O stretches: ~1050-1300 cm⁻¹. |
Nuclear Magnetic Resonance (^1^H NMR) | Complex aromatic region (7.0-9.0 ppm); Characteristic methyl singlets: ~2.0-2.5 ppm (acetate CH~3~), potentially ~2.5 ppm (acetyl CH~3~). Position-dependent splitting patterns. |
Nuclear Magnetic Resonance (^13^C NMR) | Carbonyl signals: ~168-170 ppm (ester C=O), ~195-200 ppm (ketone C=O); Aromatic carbons: 120-140 ppm; Methyl carbons: ~20-30 ppm. |
Mass Spectrometry (MS) | Molecular ion peak at m/z 394 [M]⁺; Characteristic fragments: loss of CH~3~CO (43 Da), CH~3~COOH (60 Da), CH~3~COO (59 Da), ketene (CH~2~=C=O, 42 Da) from acetate groups. |
The documented history of 1,8,9-Triacetoxyanthracene is closely tied to investigations into modified anthraquinones and anthracenes for medicinal purposes. Its first significant appearance in the scientific literature occurred in the mid-1980s, driven by research exploring anthracene derivatives for antitumor applications. A pivotal development was disclosed in a 1984 French patent application (FR2567755), filed on July 20, 1984, which explicitly claimed the use of "triacetoxy-1,8,9 anthracene" (1,8,9-triacetoxyanthracene) as the active ingredient in the preparation of an antitumoral pharmaceutical compound [3]. This patent marks the formal recognition of the compound's potential biological significance beyond its role as a chemical intermediate.
The motivation for synthesizing and testing this specific derivative likely stemmed from the known biological activities of structurally related anthracene-based compounds. Anthraquinones, like emodin and aloe-emodin (found in plants such as senna, aloe, and rhubarb), were long recognized for their cathartic properties [6]. Furthermore, the anthracene core is structurally analogous to the tetracyclic ring systems found in certain cytotoxic natural products (e.g., anthracyclines like doxorubicin), albeit without the sugar moiety. Researchers in the 1970s and 1980s were actively exploring simplified synthetic analogues of these complex natural products. The synthesis of 1,8,9-triacetoxyanthracene, involving peracetylation of the readily available precursor 1,8,9-anthracenetriol (itself potentially derived from anthraquinones like chrysazin), represented a feasible route to a highly functionalized anthracene derivative. The choice of acetate groups was likely driven by several factors: 1) Improved solubility/lipophilicity balance compared to the polar triol; 2) Potential as prodrugs, where esterases in vivo could liberate the active triol; and 3) Enhanced stability during handling and formulation compared to potentially oxidizable hydroquinone-like systems.
The patent disclosure [3] spurred further research interest, although detailed synthetic protocols and comprehensive characterization data for 1,8,9-triacetoxyanthracene appeared more gradually in the non-patent literature. Its CAS registry number (3360-93-8) was assigned, formalizing its identity as a distinct chemical entity [2]. Research in subsequent decades focused primarily on confirming and expanding its biological profile rather than extensively re-evaluating its fundamental organic chemistry, positioning it as a compound of primarily pharmacological interest within the broader class of functionalized polycyclic aromatic hydrocarbons.
1,8,9-Triacetoxyanthracene holds significance across multiple domains of chemistry, serving as a multifunctional building block, a model compound for photophysical studies, and a scaffold with documented biological activity. Its importance stems from the unique convergence of its structural features and resultant properties.
Organic Synthesis and Chemical Versatility:The presence of three hydrolytically labile acetate groups and one acetyl group provides distinct handles for chemical manipulation. The acetates can be selectively hydrolyzed under mild basic or acidic conditions to regenerate the triol (1,8,9-anthracenetriol, CID 10187) [1], offering a protected form for synthetic strategies requiring temporary masking of phenolic or enolic hydroxyl groups. This reversibility is crucial in multi-step syntheses where free hydroxyls might interfere with subsequent reactions. Furthermore, the acetyl group at C-10 is a reactive ketone, amenable to transformations typical for carbonyls, such as nucleophilic addition, reduction to alcohol, or formation of oximes and hydrazones. This allows for further derivatization, creating libraries of analogues for structure-activity relationship (SAR) studies. The electron-deficient central ring, due to the ketone, may also participate in specific cycloaddition reactions or serve as a dienophile under certain conditions. Its rigid, planar structure makes it a candidate for inclusion in the design of molecular hosts/guests, organic semiconductors, or liquid crystalline materials, where the pattern of substituents dictates supramolecular organization (e.g., potential for J- or H-aggregation) [7].
Photophysical Properties and Applications:Anthracene and its derivatives are archetypal fluorophores, extensively studied for their photophysical behavior, including fluorescence, phosphorescence, and excimer/exciplex formation [7]. While peri-substitution and the electron-withdrawing acetyl group in 1,8,9-triacetoxyanthracene likely alter its photophysics compared to unsubstituted anthracene—potentially quenching fluorescence or shifting absorption/emission wavelengths—it remains a subject of interest. The acetoxy groups can influence the excited-state dynamics. Studies on similar compounds show that substituents significantly impact aggregation behavior in the solid state or in concentrated solutions, leading to phenomena like excimer emission (broad, structureless emission at longer wavelengths) characteristic of π-π stacked systems [7]. Understanding these properties is fundamental for potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or photoresponsive materials, where anthracene derivatives are commonly employed.
Biological Activity and Medicinal Potential:The most prominent and specifically documented significance of 1,8,9-triacetoxyanthracene lies in its antitumor potential. The seminal patent (DE3573724D1) explicitly claims its use as the active ingredient in the preparation of an antitumoral pharmaceutical compound [3]. This places it within the broader class of bioactive anthracene derivatives, which includes clinically used anthracyclines (e.g., doxorubicin) and naturally occurring anthraquinones with diverse biological effects (e.g., antimicrobial, anti-inflammatory, laxative) [5] [6]. While the precise mechanism of action for 1,8,9-triacetoxyanthracene's antitumor effect is not fully detailed in the available sources, several hypotheses can be drawn based on related compounds:
Its structural kinship to fungal anthraquinone metabolites, which are prolific sources of bioactive compounds with anticancer, antimicrobial, and antioxidant activities [5], further underscores its potential as a pharmacophore. Research continues to explore marine and terrestrial fungal anthraquinones for novel drug leads [5], validating the interest in synthetic analogues like 1,8,9-triacetoxyanthracene. While not yet a clinical agent, its patent status as an antitumor ingredient highlights its role as a starting point for medicinal chemistry optimization and a tool for probing biological mechanisms related to cancer cell death. Future research directions include detailed mechanistic studies, synthesis of targeted analogues to improve potency and selectivity, exploration of other biological activities (e.g., antimicrobial, antiviral), and formulation studies to enable potential preclinical evaluation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0